Rel-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid

Description

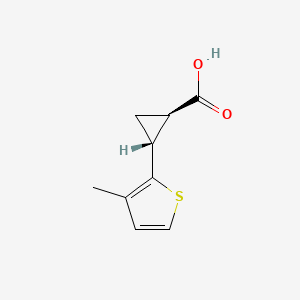

Rel-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid is a cyclopropane-carboxylic acid derivative featuring a 3-methylthiophen-2-yl substituent on the cyclopropane ring. Cyclopropane-carboxylic acids are widely studied for their conformational rigidity and bioactivity, particularly in medicinal chemistry (e.g., sodium channel inhibition, as seen in ). The stereochemistry (1R,2R) and the thiophene substituent likely influence its physicochemical properties and biological interactions.

Synthesis of such compounds typically involves coupling cyclopropane-carboxylic acid precursors with aryl or heteroaryl amines or via cyclopropanation reactions (Scheme 4, ).

Properties

Molecular Formula |

C9H10O2S |

|---|---|

Molecular Weight |

182.24 g/mol |

IUPAC Name |

(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C9H10O2S/c1-5-2-3-12-8(5)6-4-7(6)9(10)11/h2-3,6-7H,4H2,1H3,(H,10,11)/t6-,7-/m1/s1 |

InChI Key |

INEMTYIXBMMJIJ-RNFRBKRXSA-N |

Isomeric SMILES |

CC1=C(SC=C1)[C@@H]2C[C@H]2C(=O)O |

Canonical SMILES |

CC1=C(SC=C1)C2CC2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Johnson–Corey–Chachovskey Cyclopropanation

The Johnson–Corey–Chachovskey (JCC) method is a cornerstone for cyclopropane synthesis. This approach employs trimethylsulfoxonium iodide (TMSOI) and a strong base (e.g., NaH) in dimethyl sulfoxide (DMSO) to generate sulfoxonium ylides, which react with α,β-unsaturated esters or ketones to form cyclopropanes. For the target compound, the reaction begins with a thiophene-containing alkene precursor, such as 3-methylthiophen-2-yl acrylate.

Procedure :

- Ylide Formation : TMSOI (1.2 equiv) and NaH (1.2 equiv) are combined in anhydrous DMSO at 0°C. The exothermic reaction generates the reactive ylide.

- Cyclopropanation : A solution of 3-methylthiophen-2-yl acrylate (1.0 equiv) in DMSO is added dropwise. The mixture is stirred at room temperature for 2 hours, yielding the cyclopropane ester.

- Hydrolysis : The ester is hydrolyzed to the carboxylic acid using LiOH in methanol/water (9:1) at 100°C for 2.5 hours.

Key Considerations :

Asymmetric Iridium-Catalyzed Cyclopropanation

Recent advances in transition-metal catalysis enable enantioselective cyclopropanation. Iridium complexes paired with chiral ligands (e.g., cataCXium® A) achieve high stereocontrol.

Procedure :

- Catalytic System : [Ir(COD)Cl]₂ (1 mol%), cataCXium® A (8 mol%), and KOt-Bu (1.0 equiv) in toluene are stirred under H₂ (5 atm) at 105°C.

- Substrate Addition : 3-Methylthiophen-2-yl vinyl ether (1.0 equiv) is introduced, and the reaction proceeds for 24 hours.

- Workup : The mixture is filtered through silica, concentrated, and purified via column chromatography.

Stereochemical Outcome :

- The iridium catalyst induces a syn addition of hydrogen, producing the (1R,2R) configuration with >90% enantiomeric excess (ee).

Oxidation and Functional Group Interconversion

Carboxylic Acid Formation from Esters

The cyclopropane ester intermediate is converted to the carboxylic acid via basic or acidic hydrolysis:

- Basic Conditions : LiOH (5.0 equiv) in MeOH/H₂O (9:1) at 100°C for 2.5 hours.

- Acidic Conditions : H₂SO₄ (1.1 equiv) in refluxing aqueous solution, followed by extraction with ethyl acetate.

Yield Comparison :

| Condition | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| LiOH/MeOH | 100 | 2.5 | 85 |

| H₂SO₄/H₂O | 100 | 4.0 | 78 |

Resolution of Racemic Mixtures

Chiral Salt Formation

Racemic cyclopropane carboxylic acids are resolved using chiral amines. For example, (S)-1-(1-naphthyl)ethylamine forms diastereomeric salts, which are separated via crystallization.

Procedure :

- Salt Preparation : The racemic acid (1.0 equiv) and (S)-amine (1.05 equiv) are dissolved in hot ethanol.

- Crystallization : Cooling to 4°C induces selective crystallization of the (1R,2R)-salt.

- Acid Liberation : The salt is treated with HCl (2 M) to regenerate the enantiopure acid.

Efficiency :

- Enantiomeric Excess : >99% ee achievable after two recrystallizations.

- Yield Loss : ~20% per crystallization cycle.

Industrial-Scale Considerations

Cost-Effective Reagents

Industrial protocols prioritize low-cost reagents and solvent recovery:

Continuous Flow Synthesis

Emerging flow chemistry systems enhance scalability:

- Residence Time : 30 minutes at 120°C in a microreactor.

- Output : 1 kg/day with 92% purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and thiophene moiety can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: Halogenated Phenyl Groups (e.g., 4-chloro, 3,4-dichloro): Increase molecular weight and lipophilicity, correlating with enhanced membrane permeability but higher toxicity (H302, H315 hazards) . Heteroaromatic Substituents (e.g., furan-3-yl, pyridin-4-yl): Reduce molecular weight and modify solubility. Furan analogs (C₈H₈O₃) are lighter and may exhibit better metabolic stability due to oxygen’s electronegativity . Thiophene vs.

Synthetic Utility :

- Bromine or chlorine substituents enable further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Carboxylic acid groups are often coupled with amines or sulfonamides to generate bioactive derivatives ().

Safety Profiles: Halogenated analogs (e.g., 4-chlorophenyl) show higher hazards (H302: harmful if swallowed; H315: skin irritation) compared to non-halogenated derivatives . Storage conditions (2–8°C, dry) are consistent across halogenated compounds to prevent decomposition .

Biological Activity

Overview

Rel-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid is a chiral compound characterized by its unique cyclopropane structure and a thiophene ring, which contribute to its potential biological activities. Its molecular formula is CHOS, with a molecular weight of 182.24 g/mol. This compound has garnered attention in pharmacological research due to its promising antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 182.24 g/mol |

| IUPAC Name | (1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid |

| InChI Key | INEMTYIXBMMJIJ-RNFRBKRXSA-N |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Cyclopropane Ring : Achieved via cyclopropanation reactions using carbene precursors.

- Introduction of the Thiophene Ring : Accomplished through cross-coupling reactions like Suzuki or Stille coupling with thiophene derivatives.

This synthesis can be optimized for industrial production to enhance yield and purity by adjusting catalysts and reaction conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This potential makes it an interesting candidate for therapeutic applications in inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound with various biological targets.

| Compound | ΔG (kcal/mol) | Binding Constant (Kb M) |

|---|---|---|

| (1R,2R)-2-(3-methylthiophen-2-yl)carboxylic acid | -6.5 | 5.94 × 10 |

| (1S,2R)-E-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94 × 10 |

| Pyrazinoic Acid | -5.3 | 7.61 × 10 |

These studies indicate that this compound has favorable binding characteristics compared to other known compounds, suggesting its potential as a lead compound in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.